N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
Description
N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C17H8Cl2F3N3O5 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H8Cl2F3N3O5/c18-8-4-5-11(10(19)6-8)23(16(28)17(20,21)22)7-24-14(26)9-2-1-3-12(25(29)30)13(9)15(24)27/h1-6H,7H2 |
InChI Key |
KEHPPVFTYYTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CN(C3=C(C=C(C=C3)Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylamine with trifluoroacetic anhydride to form an intermediate. This intermediate is then reacted with 4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
N-(2,4-DICHLOROPHENYL)-2,2,2-TRIFLUORO-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can be compared with similar compounds such as:
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetamide: Lacks the nitro and isoindole groups, resulting in different chemical properties and applications.
N-(2,4-Dichlorophenyl)-2,2,2-trifluoro-N-methylacetamide: Similar structure but with a methyl group instead of the nitro-isoindole moiety, leading to variations in reactivity and biological activity.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
